5-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole: is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science. The presence of a bromine atom and an isopropyl group in its structure makes it a unique derivative of 1,2,3-triazole, potentially offering distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The bromine atom can be introduced through bromination of the triazole ring using N-bromosuccinimide (NBS) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions followed by bromination. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Copper (Cu(I)) Catalysts: Used in cycloaddition reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products:
Substituted Triazoles: Formed through nucleophilic substitution.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
Chemistry: 5-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its triazole ring is known to mimic peptide bonds, making it useful in the design of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom and isopropyl group can enhance binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
5-Bromo-1-methyl-3-(propan-2-yl)-1H-1,2,4-triazole: Similar in structure but with a different triazole ring configuration.
5-Bromo-1-(triisopropylsilyl)-1H-indole: Contains a bromine atom and an isopropyl group but belongs to the indole class.
Uniqueness: 5-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole is unique due to its specific triazole ring configuration and the presence of both a bromine atom and an isopropyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-bromo-1-propan-2-yltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-4(2)9-5(6)3-7-8-9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISQSNCSEWZPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CN=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.